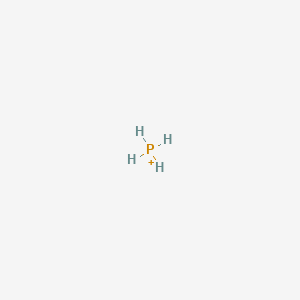
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HMI-1 and is a bicyclic ketone with a molecular formula of C10H16O.
Mecanismo De Acción
The mechanism of action of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is not fully understood. However, studies have shown that HMI-1 can inhibit the activity of various enzymes and proteins that are involved in cell growth and proliferation. Additionally, HMI-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one has been shown to have a number of biochemical and physiological effects. Studies have shown that HMI-1 can inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce inflammation in the body. Additionally, HMI-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one in lab experiments is its potent anti-cancer properties. Additionally, HMI-1 has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. However, one of the limitations of using HMI-1 in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for the study of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one. One potential direction is the further study of its anti-cancer properties and its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of HMI-1 and its potential applications in the treatment of neurodegenerative diseases. Finally, the development of more efficient synthesis methods for HMI-1 could lead to increased availability and lower costs, making it more accessible for research and potential clinical applications.
Métodos De Síntesis
The synthesis of (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one is a multi-step process that involves the use of various reagents and catalysts. One of the most commonly used methods for the synthesis of HMI-1 is the Friedel-Crafts reaction. This reaction involves the reaction of 2-methylcyclopentanone with anhydrous aluminum chloride in the presence of toluene. The resulting product is then treated with sodium hydroxide to yield (3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one.
Aplicaciones Científicas De Investigación
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one has been studied extensively in the scientific community due to its potential applications in various fields. One of the most promising applications of HMI-1 is in the field of cancer research. Studies have shown that HMI-1 has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, HMI-1 has been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
17428-83-0 |
|---|---|
Nombre del producto |
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one |
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(3aS,7aR)-7a-methyl-3,3a,4,5,6,7-hexahydro-2H-inden-1-one |
InChI |
InChI=1S/C10H16O/c1-10-7-3-2-4-8(10)5-6-9(10)11/h8H,2-7H2,1H3/t8-,10+/m0/s1 |
Clave InChI |
WYKZJZRPDWKUBM-WCBMZHEXSA-N |
SMILES isomérico |
C[C@@]12CCCC[C@H]1CCC2=O |
SMILES |
CC12CCCCC1CCC2=O |
SMILES canónico |
CC12CCCCC1CCC2=O |
Sinónimos |
1H-Inden-1-one, octahydro-7a-methyl-, trans- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



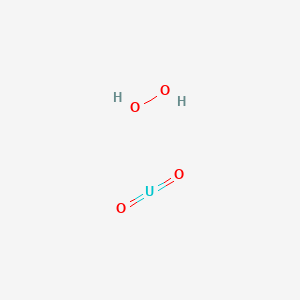
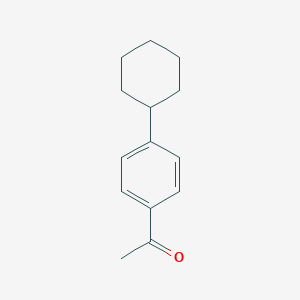
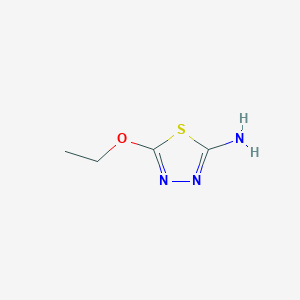
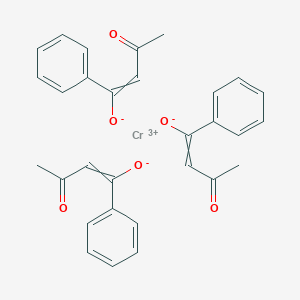
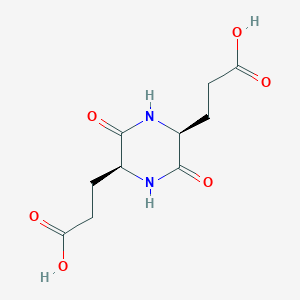

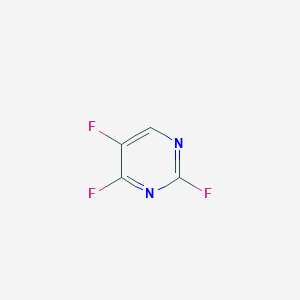
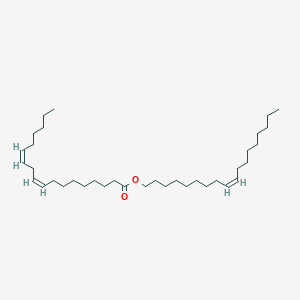
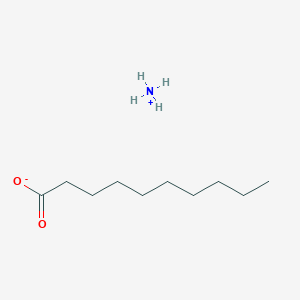



![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
